N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide
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Overview
Description
N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide is a synthetic organic compound with the molecular formula C16H20FNO2 This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a but-2-ynamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorophenyl Intermediate: The initial step involves the preparation of a 4-fluorophenyl derivative through halogenation reactions.
Hydroxyethylation: The fluorophenyl intermediate undergoes hydroxyethylation to introduce the hydroxyethyl group.
Alkyne Formation: The final step involves the formation of the but-2-ynamide moiety through alkyne coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne moiety can be reduced to alkenes or alkanes under suitable conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with polar residues. The alkyne moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide
- N-(4-Fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide
Uniqueness
N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide is unique due to the presence of the but-2-ynamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the fluorophenyl group and the alkyne moiety provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO2/c1-4-5-16(20)18(10-12(2)3)11-15(19)13-6-8-14(17)9-7-13/h6-9,12,15,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZUHRIUYTJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC(C)C)CC(C1=CC=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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